molecular formula C12H14N2O2 B2878537 N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide CAS No. 1355840-42-4

N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide

Cat. No.: B2878537
CAS No.: 1355840-42-4
M. Wt: 218.256
InChI Key: JVKLJBMYWGYGGQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with cyanomethyl, methoxymethyl, and N-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of benzylamine derivatives with cyanomethylating agents. For instance, the cyanomethyl radical can be generated from acetonitrile using di-tert-butyl peroxide (DTBP) and then reacted with benzylamine derivatives to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or methoxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an acylating agent, modifying lysine residues in proteins, which can alter their function and activity . This modification can affect various cellular pathways and processes, leading to changes in protein function and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-2-(methoxymethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(8-7-13)12(15)11-6-4-3-5-10(11)9-16-2/h3-6H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKLJBMYWGYGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC=CC=C1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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